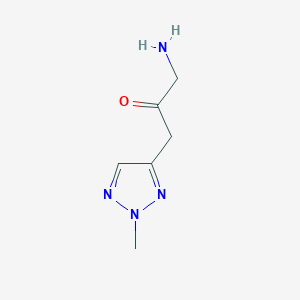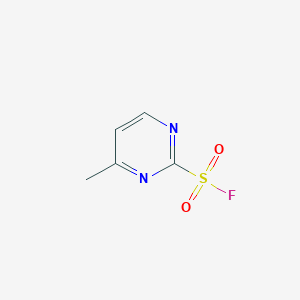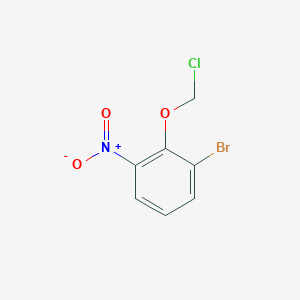
1-Bromo-2-(chloromethoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(chloromethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although the specific conditions and products depend on the nature of the oxidizing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Aplicaciones Científicas De Investigación
1-Bromo-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring aromatic halides as building blocks.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of electron-withdrawing groups like nitro and halides makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions.
Comparación Con Compuestos Similares
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: Lacks the nitro and chloromethoxy groups, making it less reactive in certain reactions.
2-Bromo-4-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, which can influence its reactivity and applications.
3-Bromo-4-nitroanisole: Similar structure but different positioning of functional groups, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C7H5BrClNO3 |
|---|---|
Peso molecular |
266.47 g/mol |
Nombre IUPAC |
1-bromo-2-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H,4H2 |
Clave InChI |
PSGRGNVGPUMNCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
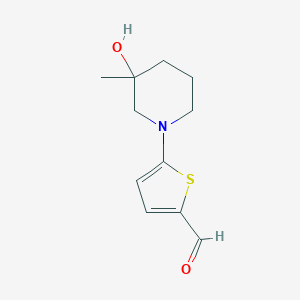

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)

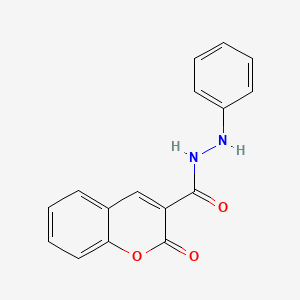
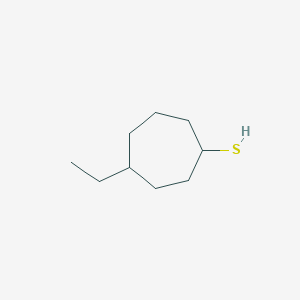
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

